2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide
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Description
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H31N7O4S and its molecular weight is 561.66. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on pyrazoline and pyrazole derivatives, including those bearing triazoloquinazoline moieties, has shown significant antimicrobial and antifungal activities. For instance, a study by Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, demonstrating their effectiveness against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their potential as antimicrobial agents (Hassan, 2013).
Insecticidal Properties
Fadda et al. (2017) investigated heterocycles incorporating a thiadiazole moiety for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of triazoloquinazoline derivatives in developing novel insecticides, suggesting that similar compounds could also possess such properties (Fadda et al., 2017).
Potential Anticancer Agents
Compounds related to the triazolo[1,5-c]quinazolin-5-yl moiety have been explored for their anticancer properties. The synthesis of novel heterocycles and their evaluation as potential antimicrobial and anticancer agents highlight the versatility of these compounds in medicinal chemistry, pointing toward the possibility that the chemical compound could be explored for similar applications (Riyadh et al., 2013).
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O4S/c1-6-39-22-10-8-7-9-20(22)29-26(36)16-40-28-30-21-15-24(38-5)23(37-4)14-19(21)27-31-25(33-35(27)28)11-12-34-18(3)13-17(2)32-34/h7-10,13-15H,6,11-12,16H2,1-5H3,(H,29,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDQNOFXSQHHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.